molecular formula C8H12ClN B571133 Benzylmethyl-D3-amine hcl CAS No. 122025-10-9

Benzylmethyl-D3-amine hcl

Cat. No.: B571133
CAS No.: 122025-10-9
M. Wt: 160.659
InChI Key: CBSOFSBFHDQRLV-NIIDSAIPSA-N
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Description

Benzylmethyl-D3-amine hydrochloride is a deuterated form of benzylmethylamine, which is a primary amine. This compound is characterized by the presence of deuterium atoms, making it a stable isotopic labeled compound. It is widely used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzylmethyl-D3-amine hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3. This intermediate is then reduced in an inert solvent to form methyl-D3-amine. Finally, methyl-D3-amine reacts with benzyl chloride to form benzylmethyl-D3-amine, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production methods for benzylmethyl-D3-amine hydrochloride typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Benzylmethyl-D3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines

Scientific Research Applications

Benzylmethyl-D3-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a stable isotopic labeled compound, it is used in tracer studies and reaction mechanism investigations.

    Biology: It is used in metabolic studies to trace the pathways of amine metabolism.

    Medicine: It serves as a precursor in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of benzylmethyl-D3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, leading to the formation of deuterated metabolites. These metabolites can be tracked using mass spectrometry, providing valuable insights into metabolic pathways .

Comparison with Similar Compounds

  • Benzylmethylamine
  • Benzylamine
  • Methylamine
  • Deuterated benzylamine

Comparison: Benzylmethyl-D3-amine hydrochloride is unique due to the presence of deuterium atoms, which provide stability and make it useful for isotopic labeling studies. Compared to its non-deuterated counterparts, it offers improved stability and can be used in more precise analytical applications .

Properties

IUPAC Name

N-benzyl-1,1,1-trideuteriomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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